![molecular formula C13H25N3O2 B568872 Tert-butyl 4-(pyrrolidin-3-YL)piperazine-1-carboxylate CAS No. 885959-36-4](/img/structure/B568872.png)
Tert-butyl 4-(pyrrolidin-3-YL)piperazine-1-carboxylate
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Overview
Description
“Tert-butyl 4-(pyrrolidin-3-YL)piperazine-1-carboxylate” is an organic compound . It is a pharmaceutical intermediate and is often used in the synthesis of other compounds . The compound has a molecular weight of 255.36 .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H25N3O2/c1-13(2,3)18-12(17)16-8-6-15(7-9-16)11-4-5-14-10-11/h11,14H,4-10H2,1-3H3
. This indicates that the compound has a pyrrolidine ring and a piperazine ring, both of which are attached to a carboxylate group. Physical And Chemical Properties Analysis
“Tert-butyl 4-(pyrrolidin-3-YL)piperazine-1-carboxylate” is an oil at room temperature . The compound should be stored at a temperature of 4°C .Scientific Research Applications
Precursor for Biologically Active Natural Products
Compounds like tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate have been synthesized with good yield and selectivity from commercially available materials and are potential precursors to biologically active natural products .
Targeting mTOR Pathway in Tumor Malignancy
Similar compounds have been used in targeting the mTOR pathway, which is crucial in tumor malignancy and cancer treatment .
Intermediate in Biologically Active Compounds
Derivatives of tert-butyl piperazine carboxylates serve as important intermediates in the synthesis of many biologically active compounds, such as crizotinib, which is used in cancer therapy .
Synthesis and Characterization for Drug Development
N-Boc piperazine derivatives have been synthesized and characterized for further application in drug development, showcasing the versatility of piperazine carboxylates in medicinal chemistry .
Anti-tubercular Agents
Piperazine carboxylate derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis, indicating potential use in tuberculosis treatment .
Safety and Hazards
The compound is classified as a danger according to its safety information . It has hazard statements H315, H318, and H335, indicating that it can cause skin irritation, eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with kinases
Mode of Action
It’s known that piperazine derivatives can interact with their targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes would depend on the exact nature of the target.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets . .
properties
IUPAC Name |
tert-butyl 4-pyrrolidin-3-ylpiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)16-8-6-15(7-9-16)11-4-5-14-10-11/h11,14H,4-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAYUAGLMWGXRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655094 |
Source
|
Record name | tert-Butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(pyrrolidin-3-YL)piperazine-1-carboxylate | |
CAS RN |
885959-36-4 |
Source
|
Record name | tert-Butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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